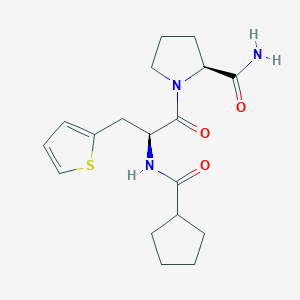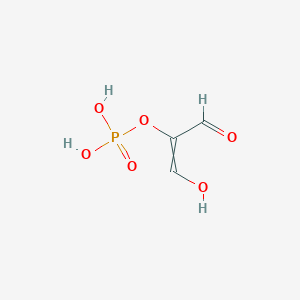
Tetrapropyl (trimethylsilyl)imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropyl (trimethylsilyl)imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates It is characterized by the presence of both tetrapropyl and trimethylsilyl groups attached to an imidodiphosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl (trimethylsilyl)imidodiphosphate typically involves the reaction of imidodiphosphoric acid derivatives with silylating agents. One common method includes the use of hexamethyldisilazane, bis(trimethylsilyl)acetamide, or diethyl(trimethylsilyl)amine as silylating reagents. These reactions are usually carried out in solvents like 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetrapropyl (trimethylsilyl)imidodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce phosphines.
Scientific Research Applications
Tetrapropyl (trimethylsilyl)imidodiphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tetrapropyl (trimethylsilyl)imidodiphosphate involves its interaction with molecular targets through its phosphorus and silyl groups. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and other chemical processes .
Comparison with Similar Compounds
- Tetrapropyl imidodiphosphate
- Trimethylsilyl imidodiphosphate
- Tetrapropyl (trimethylsilyl)phosphate
Comparison: Tetrapropyl (trimethylsilyl)imidodiphosphate is unique due to the presence of both tetrapropyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
Properties
CAS No. |
64909-42-8 |
|---|---|
Molecular Formula |
C15H37NO6P2Si |
Molecular Weight |
417.49 g/mol |
IUPAC Name |
1-[[dipropoxyphosphoryl(trimethylsilyl)amino]-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C15H37NO6P2Si/c1-8-12-19-23(17,20-13-9-2)16(25(5,6)7)24(18,21-14-10-3)22-15-11-4/h8-15H2,1-7H3 |
InChI Key |
AHVLKMRVPJSHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N([Si](C)(C)C)P(=O)(OCCC)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


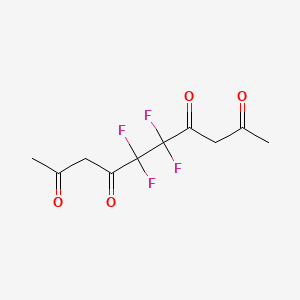




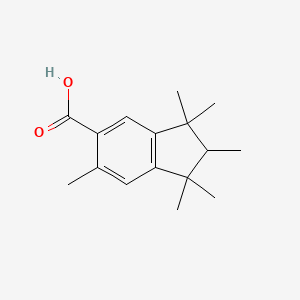
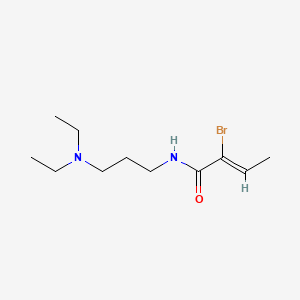

![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
